molecular formula C7H9NOS B1296992 4-Methylbenzenesulfinamide CAS No. 6873-55-8

4-Methylbenzenesulfinamide

Cat. No. B1296992
CAS RN: 6873-55-8
M. Wt: 155.22 g/mol
InChI Key: YNJDSRPIGAUCEE-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfinamide is a chemical compound with the molecular formula C7H9NOS . It is also known by other names such as 4-METHYL-BENZENESULFINAMIDE and Benzenesulfinamide, 4-methyl-, [S ®]- .


Synthesis Analysis

A facile methodology for the synthesis of 4-methylbenzenesulfonamides has been reported . This method is amenable to a broad range of nitrogen nucleophiles. Implementing a semi-miscible biphasic solvent system resulted in higher yields, decreased reaction times, and a simplified workup over preliminary methods .


Molecular Structure Analysis

The molecular structure of 4-Methylbenzenesulfinamide includes a sulfonamide moiety, which is present among a variety of biologically significant compounds . The IUPAC name for this compound is 4-methylbenzenesulfinamide .


Chemical Reactions Analysis

The synthesis of 4-methylbenzenesulfonamides involves a variety of nitrogen nucleophiles . The results obtained through spectroscopic characterization support the successful formation of the desired 4-methylbenzenesulfonamides .


Physical And Chemical Properties Analysis

4-Methylbenzenesulfinamide has a molecular weight of 155.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 155.04048508 g/mol .

Scientific Research Applications

Reaction Dynamics in Micellar Solutions

Muñoz et al. (2003) studied the impact of alcohol addition on the reaction dynamics of methyl-4-nitrobenzenesulfonate, a compound related to 4-Methylbenzenesulfinamide, in micellar solutions. They observed kinetic micellar effects, revealing insights into the interaction between alcohol and micellar solutions in chemical processes (Muñoz et al., 2003).

Synthesis and Antagonistic Properties

Cheng De-ju (2015) focused on the synthesis and structural characterization of Methylbenzenesulfonamide CCR5 antagonists, which are important in the development of anti-HIV drugs. The study emphasizes the role of 4-Methylbenzenesulfinamide derivatives in medicinal chemistry (Cheng De-ju, 2015).

Molecular and Computational Analysis

Murthy et al. (2018) conducted a comprehensive study of a newly synthesized sulfonamide molecule, exploring its structural, electronic, and reactive properties. This research highlights the versatility of 4-Methylbenzenesulfinamide derivatives in molecular modeling and drug design (Murthy et al., 2018).

Crystallographic Studies

Mague et al. (2014) presented the crystallographic analysis of a compound featuring 4-Methylbenzenesulfonamide. This work contributes to the understanding of molecular structures and interactions relevant to the field of material sciences (Mague et al., 2014).

Spectroscopic Studies and Molecular Orbital Analysis

Ristova et al. (1999) investigated the 4-methylbenzenesulfonate anion using spectroscopy and ab initio quantum chemical methods, providing insights into the molecular behavior of 4-Methylbenzenesulfinamide in different states (Ristova et al., 1999).

Synthesis and Characterization in Chemistry

Stenfors and Ngassa (2020) explored the synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide, underlining the importance of 4-Methylbenzenesulfinamide in synthetic chemistry (Stenfors & Ngassa, 2020).

properties

IUPAC Name

4-methylbenzenesulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJDSRPIGAUCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343102
Record name 4-Methylbenzenesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzenesulfinamide

CAS RN

6873-55-8
Record name 4-Methylbenzenesulfinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6873-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzenesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
S Chatterjee, S Makai, B Morandi - … Chemie International Edition, 2021 - Wiley Online Library
… Fe(acac) 2 provided the desired product 4-methylbenzenesulfinamide (2 b), also known as … conversion of 4-methylbenzenethiol (1 a) to 4-methylbenzenesulfinamide (2 b) (95 %) (Table …
Number of citations: 38 onlinelibrary.wiley.com
X Zhao, Q Zhang, L Xue, Q Shi… - Journal of Applied …, 2013 - Wiley Online Library
… The ethylamine (7.0 mL) was carefully added dropwise to the mixture of Cl-SPEEK (4.0 g) and 4-methylbenzenesulfinamide (3.4 g) in 50 mL of CHCl 3 ; heated at 60C for 48 h with …
Number of citations: 10 onlinelibrary.wiley.com
R Fan, D Pu, F Wen, J Wu - The Journal of Organic Chemistry, 2007 - ACS Publications
… When (S)-N-hexyl-4-methylbenzenesulfinamide 1d was used as the starting material, … The oxidation of (S)-N-benzyl-4-methylbenzenesulfinamide 7 under the same conditions gave …
Number of citations: 154 pubs.acs.org
SP Fritz, A Mumtaz, M Yar, EM McGarrigle… - 2011 - Wiley Online Library
… -2-yl)-4-methylbenzenesulfinamide (4a): According to … -2-yl]-4-methylbenzenesulfinamide (4b): According to general … -phenylpropan-2-yl]-4-methylbenzenesulfinamide (4c): According to …
JF Collados, E Toledano, D Guijarro… - The Journal of Organic …, 2012 - ACS Publications
… Thus, we attempted the synthesis of N-(p-tolylsulfinyl)benzaldimine 3 (Figure 1) by condensation of benzaldehyde and the commercially available (S)-4-methylbenzenesulfinamide in …
Number of citations: 101 pubs.acs.org
V Clarke, ER Cole… - Phosphorus, Sulfur, and …, 1991 - Taylor & Francis
… with N-(4methylphenyl)-4-methylbenzenesulfinamide was less extensive than from the sulfenamide' but was again characterized by the immediate appearance of a purple color …
Number of citations: 1 www.tandfonline.com
HJ Ha, SJ Lee, DH Chang, HJ Lee… - Bulletin of the …, 2019 - Wiley Online Library
… The diastereoselective aza-Henry reaction4 of 1 with (S)-(E)-N-(3-methoxypropylidene)-4-methylbenzenesulfinamide (2c) in the presence of potassium hydroxide as the base at 25 C …
Number of citations: 0 onlinelibrary.wiley.com
YZ Ji, JY Zhang, HJ Li, C Han, YK Yang… - Organic & Biomolecular …, 2019 - pubs.rsc.org
… The reaction of N-butyl-4-methylbenzenesulfinamide (1a) with 1-methyl-1H-indole (2a) was … Furthermore, on scaling up N-butyl-4-methylbenzenesulfinamide (1a) to 1.06 g (5.0 mmol), …
Number of citations: 6 pubs.rsc.org
C Li, K Zhang, H Ma, S Wu, Y Huang… - … A European Journal, 2022 - Wiley Online Library
… To investigate the enantioretention of sulfinamides with substituents other than tert-butyl group, we followed Davis’s work [39] and synthesized (S)-4-methylbenzenesulfinamide as an …
M Blangetti, G Croce, A Deagostino… - The Journal of …, 2011 - ACS Publications
… N-((R,S S ,E)-2-Ethoxy-1-phenylpenta-2,4-dienyl)-4-methylbenzenesulfinamide was prepared by the above procedure using the corresponding S S sulfinimine. Purified by flash …
Number of citations: 6 pubs.acs.org

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